molecular formula C15H11ClN2O B5794898 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide

2-chloro-N-(3-cyanophenyl)-4-methylbenzamide

Cat. No.: B5794898
M. Wt: 270.71 g/mol
InChI Key: QYKVTEXAZGMGCV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H11ClN2O. This compound is characterized by the presence of a chloro group, a cyanophenyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid, which is converted to 4-methylbenzoyl chloride using thionyl chloride.

    Amidation: The 4-methylbenzoyl chloride is then reacted with 3-cyanoaniline in the presence of a base such as triethylamine to form the intermediate 4-methyl-N-(3-cyanophenyl)benzamide.

    Chlorination: Finally, the intermediate is chlorinated using a chlorinating agent like phosphorus pentachloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyanophenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with substituted nucleophiles replacing the chloro group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Carboxylic acids derived from the oxidation of the methyl group.

Scientific Research Applications

2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(3-phenylpropyl)acetamide: Similar structure but with a phenylpropyl group instead of a cyanophenyl group.

    2-chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a cyanophenyl group.

Uniqueness

2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is unique due to the presence of both a cyanophenyl group and a methylbenzamide group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibition.

Properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-5-6-13(14(16)7-10)15(19)18-12-4-2-3-11(8-12)9-17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKVTEXAZGMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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